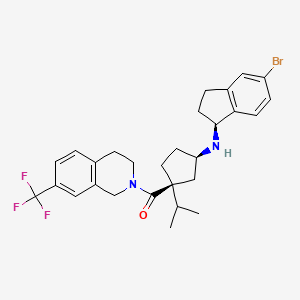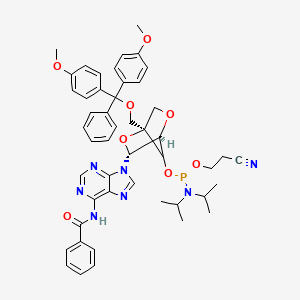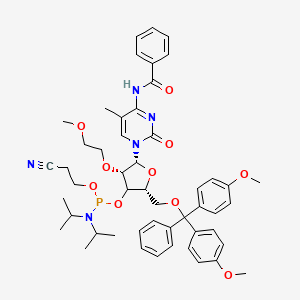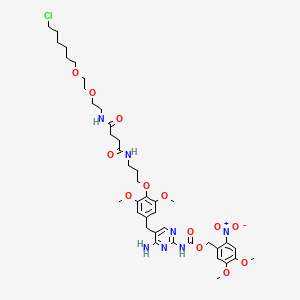
NVOC cage-TMP-Halo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NVOC cage-TMP-Halo is a cell-permeable and photoactivatable protein dimerization inducer. This compound is used to control protein localization in living cells rapidly and reversibly. It is particularly useful in dynamic cellular processes research due to its ability to manipulate protein interactions with high spatial and temporal precision .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NVOC cage-TMP-Halo involves the coupling of a coumarin-caged dimerizer with a Halo-tagged anchor protein. The NVOC (4,5-dimethoxy-2-nitrobenzyl) group is initially bound to the Halo-tagged anchor protein. Upon light-mediated uncaging, the exposed TMP (trimethoprim) moiety recruits eDHFR (Escherichia coli dihydrofolate reductase)-tagged effectors to the anchors .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
NVOC cage-TMP-Halo primarily undergoes photochemical reactions. Upon exposure to light, the NVOC group is cleaved, activating the TMP moiety. This activation allows the TMP to interact with eDHFR-tagged proteins, facilitating protein dimerization .
Common Reagents and Conditions
Reagents: this compound, Halo-tagged anchor protein, eDHFR-tagged effectors.
Conditions: Light exposure (typically using a 405 nm laser) to induce uncaging of the NVOC group
Major Products Formed
The primary product formed from the photochemical reaction of this compound is the activated TMP moiety, which then interacts with eDHFR-tagged proteins to form protein dimers .
Scientific Research Applications
NVOC cage-TMP-Halo has a wide range of applications in scientific research:
Cell Biology: Used to study dynamic cellular processes by controlling protein localization and interactions in living cells
Developmental Biology: Helps in understanding the spatial and temporal regulation of cell division and other developmental processes.
Cancer Research: Utilized in the study of telomere maintenance and other cancer-related cellular mechanisms.
Optogenetics: Employed in chemo-optogenetic approaches to control protein and organelle positioning with high precision.
Mechanism of Action
NVOC cage-TMP-Halo functions through a light-mediated uncaging mechanism. Initially, the NVOC group binds to the Halo-tagged anchor protein. Upon exposure to light, the NVOC group is cleaved, exposing the TMP moiety. The TMP then recruits eDHFR-tagged effectors to the anchors, facilitating protein dimerization. This mechanism allows for precise spatial and temporal control of protein interactions in living cells .
Comparison with Similar Compounds
Similar Compounds
Caged Rapamycin: Another photocaged dimerizer used for protein dimerization.
Photocleavable MeNV-HaXS: A chemically induced dimerizer with similar applications.
Caged TMP-HTag: Similar to NVOC cage-TMP-Halo, used for controlling protein interactions.
Uniqueness
This compound is unique due to its high spatial and temporal precision in controlling protein localization and interactions. Unlike other optogenetic systems, it allows for rapid and reversible control, making it highly suitable for studying dynamic cellular processes .
Properties
Molecular Formula |
C40H56ClN7O13 |
|---|---|
Molecular Weight |
878.4 g/mol |
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)methyl N-[4-amino-5-[[4-[3-[[4-[2-[2-(6-chlorohexoxy)ethoxy]ethylamino]-4-oxobutanoyl]amino]propoxy]-3,5-dimethoxyphenyl]methyl]pyrimidin-2-yl]carbamate |
InChI |
InChI=1S/C40H56ClN7O13/c1-54-31-23-29(30(48(52)53)24-32(31)55-2)26-61-40(51)47-39-45-25-28(38(42)46-39)20-27-21-33(56-3)37(34(22-27)57-4)60-16-9-13-43-35(49)10-11-36(50)44-14-17-59-19-18-58-15-8-6-5-7-12-41/h21-25H,5-20,26H2,1-4H3,(H,43,49)(H,44,50)(H3,42,45,46,47,51) |
InChI Key |
DUNVDVWPSITHRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCCCNC(=O)CCC(=O)NCCOCCOCCCCCCCl)OC)CC2=CN=C(N=C2N)NC(=O)OCC3=CC(=C(C=C3[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


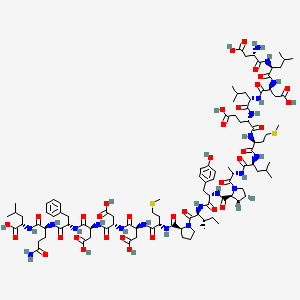


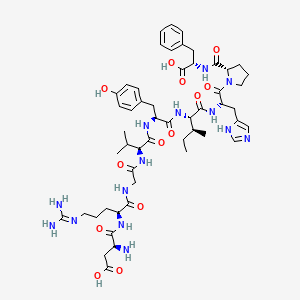
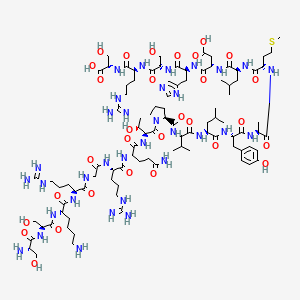
![14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol](/img/structure/B10857574.png)

![[2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-propyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B10857594.png)
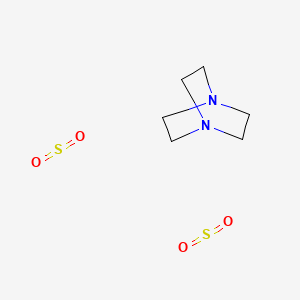
![6-[[4-Carboxy-8a-[3-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10857606.png)
